Z-L-threonine hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

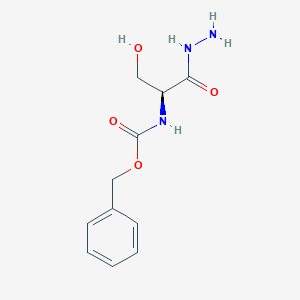

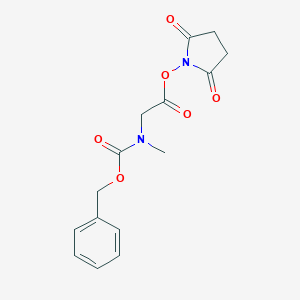

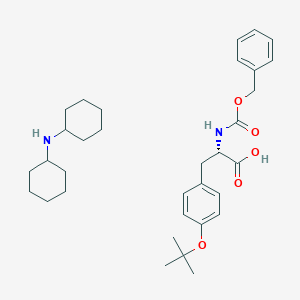

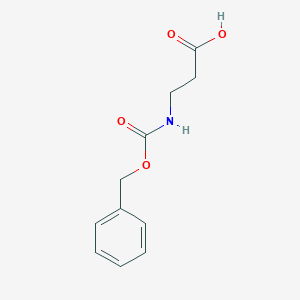

Z-L-threonine hydrazide is a compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

Synthesis Analysis

The synthesis of proteins using peptide hydrazides as thioester surrogates has been studied . The crucial stages of this protocol are the solid-phase synthesis of peptide hydrazides via Fmoc chemistry and the native chemical ligation of peptide hydrazides through in situ NaNO2 activation and thiolysis .

Molecular Structure Analysis

The linear formula of Z-L-threonine hydrazide is C12H17N3O4 . The InChI code is 1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 .

Chemical Reactions Analysis

Peptide hydrazides can be used as key intermediates for different synthesis and modification purposes . Through an operationally simple NaNO2 activation and thiolysis process, a peptide hydrazide can be cleanly and rapidly converted to a peptide thioester in an epimerization-free manner and then used in the native chemical ligation without separation of any intermediates .

Physical And Chemical Properties Analysis

Z-L-threonine hydrazide has a molecular weight of 267.28 . Its linear formula is C12H17N3O4 .

Applications De Recherche Scientifique

1. Protein Chemical Synthesis

- Summary of the Application : Protein chemical synthesis offers useful and otherwise-difficulty-to-obtain biomacromolecules for biological and pharmaceutical studies. Recently, the hydrazide chemistry has drawn attention in this field as peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .

- Methods of Application : The main route to synthesize hydrazide–hydrazone derivatives is the heating of appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol or butanol .

- Results or Outcomes : This strategy significantly improves the efficiency and scope of native chemical ligation for protein chemical synthesis .

2. Antimicrobial Research

- Summary of the Application : Hydrazide–hydrazone derivatives are present in many bioactive molecules and display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action .

- Methods of Application : The main route to synthesize hydrazide–hydrazone derivatives is the heating of appropriate hydrazides of carboxylic or heterocarboxylic acids with different aldehydes or ketones in various organic solvents like ethanol, methanol or butanol .

- Results or Outcomes : This review may also serve as a useful guide for the development of new hydrazide–hydrazones as potential antimicrobial agents .

3. Proteomics Research

- Summary of the Application : Z-L-threonine hydrazide is used as a biochemical for proteomics research .

- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. Typically, it involves the use of advanced analytical techniques such as mass spectrometry and bioinformatics tools .

- Results or Outcomes : The outcomes of proteomics research can provide valuable insights into protein structure and function, and can contribute to our understanding of biological processes and diseases .

4. Glycan Analysis

- Summary of the Application : Hydrazide tagging, including the use of Z-L-threonine hydrazide, has been adopted for use with O-linked glycans . This strategy increases their non-polar surface area, allowing for reversed-phase separations and increased ionization efficiency .

- Methods of Application : A central composite design was utilized to find optimized tagging conditions (45% acetic acid, 0.1 μg/μL tag concentration, 37 C, 1.75 h). Derivatization at optimized conditions was much quicker than any hydrazide derivatization strategy used previously .

- Results or Outcomes : The successful hydrazide tagging of O-linked glycans for the first time was shown. This strategy can potentially improve the analysis of O-linked glycans .

Safety And Hazards

Propriétés

IUPAC Name |

benzyl N-[(2S,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-8(16)10(11(17)15-13)14-12(18)19-7-9-5-3-2-4-6-9/h2-6,8,10,16H,7,13H2,1H3,(H,14,18)(H,15,17)/t8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPKTOXMTUBNDU-SCZZXKLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-L-threonine hydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)